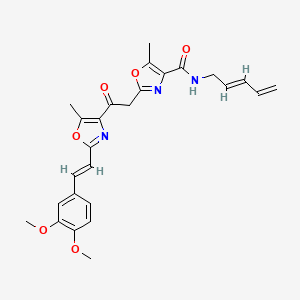
Siphonazole B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Siphonazole B is a natural product found in Herpetosiphon with data available.
科学的研究の応用
Synthesis and Structural Analysis
Siphonazole B has been a subject of interest in the field of organic synthesis. Zhang et al. (2009) developed an oxazole conjunctive reagent for the total synthesis of siphonazoles A and B, illustrating the application of this building block in complex oxazole elaboration (Zhang et al., 2009). Additionally, Yi-si (2008) described the synthesis of oxazoline intermediate, which was further used to synthesize siphonazole, highlighting its potential antiviral activity (Yi-si, 2008).
Biosynthetic Pathways
The biosynthesis of siphonazole has been explored, revealing insights into its molecular assembly. Mohseni et al. (2016) identified the biosynthetic gene cluster for siphonazole in Herpetosiphon sp. B060. They highlighted the unusual starter unit from the shikimate pathway extended by polyketide synthases and non-ribosomal peptide synthetases (Mohseni et al., 2016).
Catalysis and Chemical Reactions
Innovations in catalysis related to siphonazole B synthesis were documented by Meng et al. (2013), who described new C-H alkenylation reactions of azoles, catalyzed by Ni/dcype, applied to the synthesis of siphonazole B (Meng et al., 2013).
Anti-Angiogenic Properties
Research on the anti-angiogenic effects of siphonaxanthin, a compound related to siphonazole, was conducted by Ganesan et al. (2010). They found that siphonaxanthin from Codium fragile significantly suppressed endothelial cell proliferation and angiogenesis, suggesting its potential in preventing angiogenesis-related diseases (Ganesan et al., 2010).
特性
製品名 |
Siphonazole B |
|---|---|
分子式 |
C26H27N3O6 |
分子量 |
477.5 g/mol |
IUPAC名 |
2-[2-[2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-methyl-1,3-oxazol-4-yl]-2-oxoethyl]-5-methyl-N-[(2E)-penta-2,4-dienyl]-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C26H27N3O6/c1-6-7-8-13-27-26(31)25-17(3)35-23(29-25)15-19(30)24-16(2)34-22(28-24)12-10-18-9-11-20(32-4)21(14-18)33-5/h6-12,14H,1,13,15H2,2-5H3,(H,27,31)/b8-7+,12-10+ |
InChIキー |
UITIGNAMFIILBO-DCXZXJRMSA-N |
異性体SMILES |
CC1=C(N=C(O1)CC(=O)C2=C(OC(=N2)/C=C/C3=CC(=C(C=C3)OC)OC)C)C(=O)NC/C=C/C=C |
正規SMILES |
CC1=C(N=C(O1)CC(=O)C2=C(OC(=N2)C=CC3=CC(=C(C=C3)OC)OC)C)C(=O)NCC=CC=C |
同義語 |
siphonazole siphonazole A siphonazole B |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




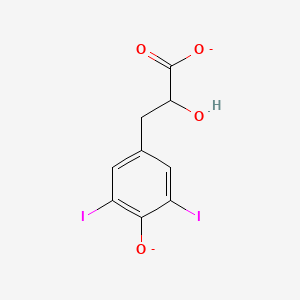


![(1S,2S,4S,5S,7R,8S,9R,10S,16R,28E,33S,34S,36R,37R)-4,9,10,33-tetrahydroxy-1,8,13,28-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone](/img/structure/B1264065.png)
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-[(2E,6S)-6-hydroxy-2-(hydroxymethyl)-6-methylocta-2,7-dienoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1264066.png)
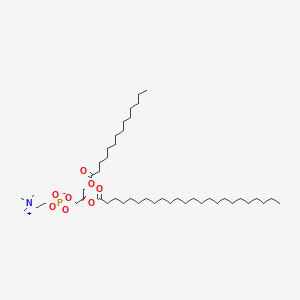
![1-Pyrrolidinyl-[5-(6-quinolinyloxymethyl)-3-isoxazolyl]methanone](/img/structure/B1264070.png)

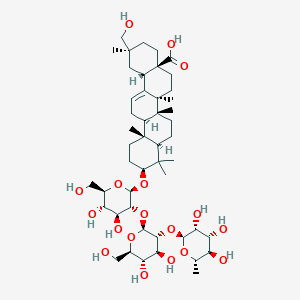


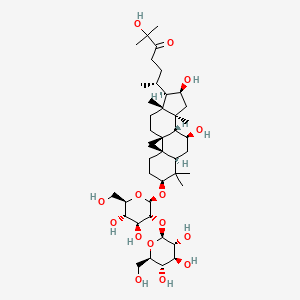
![Ethyl 5-oxo-5-[(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)amino]pentanoate](/img/structure/B1264077.png)